![molecular formula C25H19N B14663375 (E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine CAS No. 51677-34-0](/img/structure/B14663375.png)
(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine typically involves the condensation reaction between an aldehyde and an amine. One common method is the reaction of benzophenone with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of (E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to act as a ligand allows it to modulate the activity of enzymes and receptors, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: An aromatic hydrocarbon with a similar structural framework.
Schiff Bases: Other Schiff bases with different substituents on the nitrogen atom.
Uniqueness
(E)-1-([1,1’-Biphenyl]-2-yl)-N,1-diphenylmethanimine is unique due to its specific structural arrangement and the presence of both biphenyl and diphenylmethanimine moieties. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
51677-34-0 |
|---|---|
Molekularformel |
C25H19N |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N,1-diphenyl-1-(2-phenylphenyl)methanimine |
InChI |
InChI=1S/C25H19N/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)26-22-16-8-3-9-17-22/h1-19H |
InChI-Schlüssel |
HBJURJHYTFVNCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=NC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


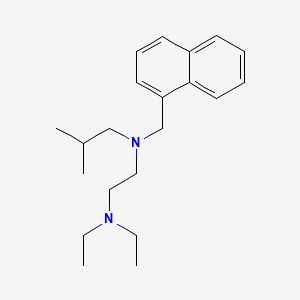
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
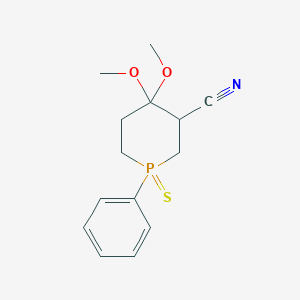



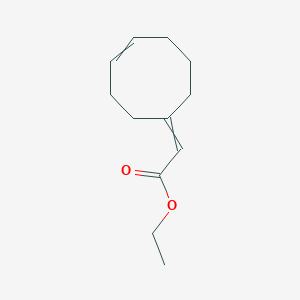

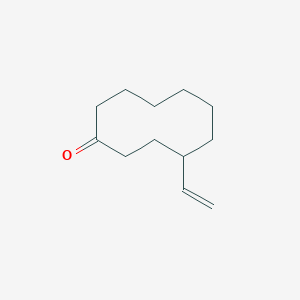
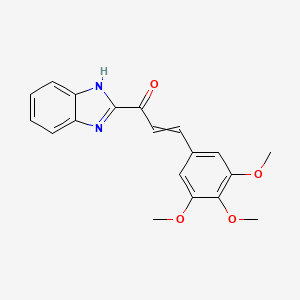
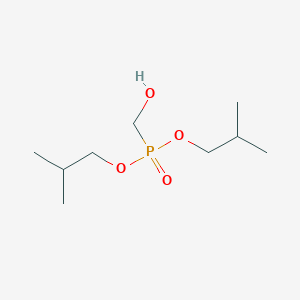

![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

